molecular formula C16H16ClNO2 B5715283 N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide

N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide

Cat. No. B5715283
M. Wt: 289.75 g/mol
InChI Key: KRHCUDNFCMNCAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide, also known as CMA, is a synthetic compound that has gained considerable attention in scientific research due to its potential therapeutic applications. CMA is a member of the benzamide family of compounds that have been identified as potential drug candidates due to their ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide is not well understood, but it is believed to act through various biological targets, including G protein-coupled receptors and ion channels. N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide has been shown to modulate the activity of these targets, leading to a range of biological effects.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor activities. N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide has also been shown to modulate the activity of various neurotransmitter systems, including dopamine and serotonin, leading to potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide in lab experiments is its ability to selectively target specific biological targets, leading to more precise and controlled experiments. However, one of the limitations of using N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide, including the development of novel drugs for the treatment of various diseases, the elucidation of its mechanism of action, and the exploration of its potential applications in neuroscience. Additionally, further research is needed to understand the potential toxicity of N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide and its effects on various biological systems.

Synthesis Methods

N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide can be synthesized through a multi-step process involving the condensation of 4-chlorobenzylamine and 4-methoxyphenylacetic acid. The resulting intermediate is then subjected to a series of chemical transformations, including acylation and reduction, to yield the final product.

Scientific Research Applications

N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide has been extensively studied in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. One of the primary applications of N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide is in the development of novel drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-20-15-8-4-12(5-9-15)10-16(19)18-11-13-2-6-14(17)7-3-13/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHCUDNFCMNCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)acetamide

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